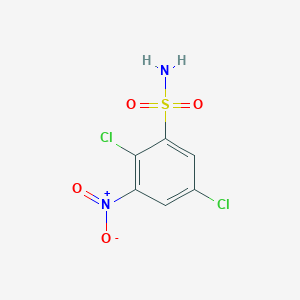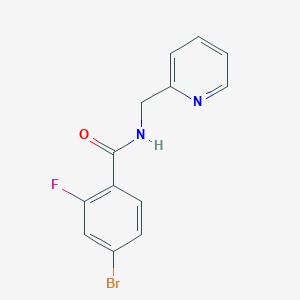
2',6'-Dimethoxy-2-biphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dimethoxy-2-biphenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of two methoxy groups on the biphenyl ring, which can influence its reactivity and selectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide typically involves the reaction of 2’,6’-dimethoxybiphenyl with magnesium in the presence of a brominating agent. The reaction is carried out in anhydrous THF to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2’,6’-Dimethoxybiphenyl+Mg+Br2→2’,6’-Dimethoxy-2-biphenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethoxy-2-biphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous THF is the preferred solvent to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of methoxy groups can influence the electronic properties of the biphenyl ring, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenylmagnesium bromide
- 2,4,6-Triisopropylphenylmagnesium bromide
- 2-Mesitylmagnesium bromide
Uniqueness
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
magnesium;1,3-dimethoxy-2-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11;;/h3-7,9-10H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOHMHIIFAWKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














